![molecular formula C14H19NO3 B1325779 6-[4-(N,N-二甲基氨基)苯基]-6-氧代己酸 CAS No. 951889-14-8](/img/structure/B1325779.png)

6-[4-(N,N-二甲基氨基)苯基]-6-氧代己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

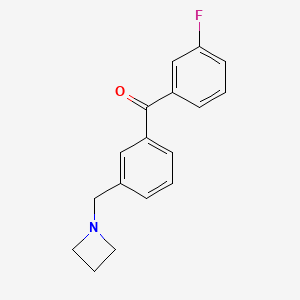

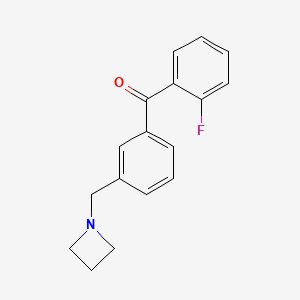

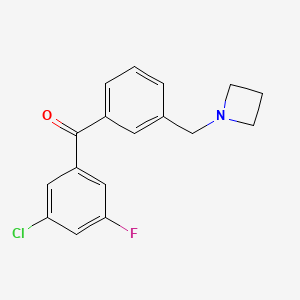

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid , also known by its chemical formula C₁₄H₂₂BNO₂ , is a compound with intriguing properties. It belongs to the class of phenylboronic acids , which are essential in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction between 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester and an appropriate reagent. The pinacol ester group serves as a protecting group for the boronic acid functionality. The reaction typically occurs under mild conditions and yields the desired product .

Molecular Structure Analysis

The molecular structure of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid consists of a hexanoic acid backbone with a phenyl group attached at the 6-position. The N,N-dimethylamino group is also linked to the phenyl ring. The boronic acid moiety plays a crucial role in its reactivity and applications .

科学研究应用

-

Photovoltaic Properties Research

- Field : Chemistry

- Application : The compound (E)-6-(4-(dimethylamino)phenyl)diazenyl-2-octyl-benzoisoquinoline-1,3-dione, which has a similar structure, was synthesized and characterized for its photovoltaic properties .

- Method : The structure of the synthesized compound was modeled using Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G (d) basis set .

- Results : The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV, indicating the less stability and high chemical reactivity of the compound .

-

Organic Light-Emitting Diodes (OLEDs)

- Field : Material Science

- Application : 1,8-naphthalimide (NI) derivatives, which may have similar properties to the compound you mentioned, are used as emissive materials in OLEDs .

- Method : The review focuses on the synthesis and usage of varyingly substituted NI frameworks as luminescent host, dopant, hole-blocking and electron-transporting materials for OLEDs .

- Results : These materials can emit not only red, orange, green and blue colors, but also function as white emitters, which can really have an impact on reducing the energy consumption .

-

Suzuki-Miyaura Cross-Coupling Reaction

- Field : Organic Chemistry

- Application : 4-(Dimethylamino)phenylboronic acid, a compound with a similar structure, is used as a reagent for the Suzuki-Miyaura cross-coupling reaction .

- Method : This reaction is typically catalyzed by a palladium(0) complex and uses boronic acids as one of the reactants .

- Results : The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide .

-

Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

- Field : Organic Synthesis

- Application : 4-(Dimethylamino)pyridine, a compound with a similar structure, is used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .

- Method : This synthesis involves reacting malononitrile, aldehydes, and β-nitroolefins .

- Results : The result is a 3,5-disubstituted 2,6-dicyanoaniline, a type of organic compound .

-

Acylation of Alcohols

- Field : Organic Chemistry

- Application : 4-(Dimethylamino)pyridine is used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .

- Method : This method involves reacting an alcohol with an acid anhydride in the presence of 4-(Dimethylamino)pyridine .

- Results : The result is the corresponding ester, a type of organic compound .

-

Synthesis of Push-pull arylvinyldiazine chromophores

- Field : Organic Chemistry

- Application : 4-(Dimethylamino)phenylboronic acid, a compound with a similar structure, is used for the synthesis of Push-pull arylvinyldiazine chromophores .

- Method : This synthesis involves a Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling reaction .

- Results : The result is a Push-pull arylvinyldiazine chromophore, a type of organic compound .

-

Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

- Field : Organic Synthesis

- Application : 4-(Dimethylamino)pyridine, a compound with a similar structure, is used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .

- Method : This synthesis involves reacting malononitrile, aldehydes, and β-nitroolefins .

- Results : The result is a 3,5-disubstituted 2,6-dicyanoaniline, a type of organic compound .

-

Acylation of Alcohols

- Field : Organic Chemistry

- Application : 4-(Dimethylamino)pyridine is used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .

- Method : This method involves reacting an alcohol with an acid anhydride in the presence of 4-(Dimethylamino)pyridine .

- Results : The result is the corresponding ester, a type of organic compound .

属性

IUPAC Name |

6-[4-(dimethylamino)phenyl]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-15(2)12-9-7-11(8-10-12)13(16)5-3-4-6-14(17)18/h7-10H,3-6H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLZXMHKNEBDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

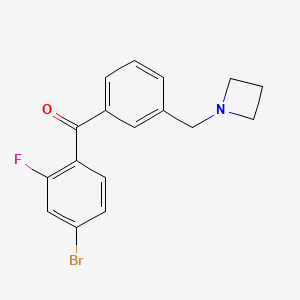

![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)